molecular formula C14H18O3 B1314844 Ethyl 4-pivaloylbenzoate CAS No. 62985-52-8

Ethyl 4-pivaloylbenzoate

Cat. No. B1314844
CAS RN: 62985-52-8
M. Wt: 234.29 g/mol
InChI Key: POIFTPVXUWQHRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as benzocaine, involves the reduction and esterification of p-nitrobenzoic acid in one-step continuous flow systems . This process optimizes the reaction time and sequences, adding relevance and technology to the process as a whole . Another approach involves the esterification of p-nitro benzoic acid to its ethyl ester followed by nitro reduction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds like benzocaine have been studied extensively . The methodologies for obtaining these molecules have already been elucidated and published in the literature . The application of traditional reactions in refined systems, such as continuous flow, are a technological bottleneck that allows approaches aimed at the optimization of productivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, some target compounds had high lipid solubility (log P ranged from 1.57 to 3.73) and were easily absorbed .

Scientific Research Applications

  • Green Chemistry in Pharmaceutical Research

    • Ethyl 4-pivaloylbenzoate is used in the synthesis of biaryl compounds through Suzuki couplings, a pivotal reaction in pharmaceutical chemistry. One such biaryl, ethyl (4-phenylphenyl)acetate, shows promise as a lead compound in the development of nonsteroidal anti-inflammatory drugs for arthritis treatment. This research highlights the role of this compound in green chemistry and sustainable pharmaceutical practices (Costa et al., 2012).
  • Photoisomerization and Structure Elucidation

    • The compound has been involved in studies related to photoisomerization, where its derivatives undergo structural changes upon exposure to light. This research provides insights into the behavior of this compound derivatives under different conditions, contributing to our understanding of molecular dynamics and photochemistry (Pazdera et al., 1997).
  • Analgesic and Anti-inflammatory Agents

    • This compound derivatives have been synthesized and investigated for their potential as analgesic and anti-inflammatory agents. These studies are significant in the field of medicinal chemistry, aiming to develop new therapeutic compounds (Gokulan et al., 2012).
  • Environmental Fate of UV Filters

    • The environmental behavior of this compound, particularly as a UV filter in sunscreens, has been explored. Studies include the assessment of its transformation products and environmental impact, highlighting its role in environmental chemistry and toxicology (Li et al., 2017).
  • Development of Metallomesogenic Complexes

    • Research has also been conducted on the use of this compound in the synthesis of copper(II) metallomesogenic complexes. This work is important for the advancement of materials science and the development of novel metallomesogens (Kovganko & Kovganko, 2013).
  • Corrosion Inhibition in Industrial Processes

    • The compound and its derivatives have been investigated for their efficacy as corrosion inhibitors, particularly for mild steel in industrial applications. This research is vital for industries looking to protect equipment and infrastructure from corrosion-related damage (Dohare et al., 2017).
  • Systemic Effects in Agricultural Applications

    • This compound analogs demonstrate systemic effects in plants, such as in sunflower plants, which could be beneficial in agricultural pest control programs. Understanding the systemic action of these compounds can aid in developing effective insect control strategies (Babu & Sláma, 1972).
  • Electronic and Electrochromic Properties

    • Studies have explored the electrochemical and electrochromic properties of this compound-based compounds. This research is crucial for the development of new materials for electronic and photonic applications (Hu et al., 2013).

Future Directions

The pursuit of new UV filters through research is crucial in advancing sunscreen technology and ensuring the availability of effective and safe options for sun protection . Researchers and manufacturers are actively working on developing new UV filters with improved photostability and reduced environmental impact .

Mechanism of Action

Target of Action

Ethyl 4-pivaloylbenzoate, like other benzoate compounds, is primarily designed to act as a local anesthetic . The primary targets of this compound are the nerve endings and nerve trunks . These compounds bind to specific parts of the sodium ion (Na+) channel on the nerve membrane .

Mode of Action

The mode of action of this compound involves its interaction with the sodium ion (Na+) channels on the nerve membrane . By binding to these channels, the compound affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel . This action blocks the conduction of nerve impulses, reducing the excitability of the membrane without affecting the resting potential .

Biochemical Pathways

It is known that local anesthetics like this compound work by blocking nerve conduction, leading to a loss of local sensation . This makes them useful for local surgery and treatment .

Pharmacokinetics

Local anesthetics are generally characterized by their ability to remain localized in the area of application, providing long-term pain relief . They are typically administered parenterally due to their large size, relatively poor membrane permeability, and instability in the conditions of the gastrointestinal tract .

Result of Action

The primary result of this compound’s action is the induction of local anesthesia . By blocking nerve conduction, it causes a loss of local sensation without affecting consciousness . This makes it useful for procedures requiring local anesthesia, such as minor surgical operations, dental procedures, and treatments in ophthalmology and gynecology .

properties

IUPAC Name

ethyl 4-(2,2-dimethylpropanoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-5-17-13(16)11-8-6-10(7-9-11)12(15)14(2,3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIFTPVXUWQHRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476018
Record name ethyl 4-pivaloylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62985-52-8
Record name ethyl 4-pivaloylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A round bottom flask was charged with the ethyl 4-iodobenzoate (10 g, 36 mmol) and THF (45 mL). Solution cooled down to 0° C. Turbo Grignard 1.3 M in THF (30.6 mL, 39.8 mmol) was then added in one portion and the reaction stirred for 30 minutes at 0° C. Pivaloyl chloride (5.35 mL, 43.5 mmol) was then charged in a second flask in THF (10 mL) and the preformed anion transferred via canula to the acyl chloride. The reaction was then slowly warmed to room temperature and stirred overnight. The reaction was quenched with ammonium chloride solution (sat. aq.) and extracted with ethyl acetate (2×), washed with brine (1×), dried over sodium sulfate, filtered and concentrated to provide ethyl 4-pivaloylbenzoate as a crude yellow gum (8.50 g). Used without further purification. 1H NMR (400 MHz, CDCl3) δ 1.30-1.36 (m, 9H) 1.42 (t, J=7.04 Hz, 3H) 4.40 (q, J=−7.24 Hz, 2H) 7.61-7.69 (m, 2H) 8.04-8.12 (m, 2H); MS (M): 234.
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10 g
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45 mL
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5.35 mL
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10 mL
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acyl chloride
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30.6 mL
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Synthesis routes and methods II

Procedure details

4-(Ethoxycarbonyl)phenyl-zinc iodide (50.0 mL of a 0.5 M solution in THF, 25.0 mmol) was added slowly via cannula to a stirred solution of dichlorobis(triphenylphosphine)palladium(II) (484 mg, 0.690 mmol) in THF (50 mL) at 0° C. After 15 min, trimethylacetyl chloride (2.80 mL, 22.7 mmol) was added and the resulting mixture was stirred at 0° C. for 1.5 h. The reaction mixture was poured into 1 N HCl and extracted three times with EtOAc. The combined organic extracts were washed with water, brine, dried (MgSO4) and concentrated in vacuo. Purification of the crude residue by flash chromatography on silica gel (gradient elution; 0-10% EtOAc/hexanes as eluent) afforded the title compound i-1a. 1HNMR (500 MHz, CDCl3): δ 8.08 (d, 2H, J=8.5 Hz), 7.67 (d, 2H, J=8.5 Hz), 4.42 (q, 2H, J=7.2 Hz), 1.42 (t, 3H, J=7.2 Hz), 1.36 (s, 9H).
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50 mL
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484 mg
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2.8 mL
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